molecular formula C10H18O4 B14714523 Ethyl 2-acetyl-3-ethoxybutanoate CAS No. 14499-53-7

Ethyl 2-acetyl-3-ethoxybutanoate

Cat. No.: B14714523
CAS No.: 14499-53-7
M. Wt: 202.25 g/mol
InChI Key: IYSWLAHYOVKRAS-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-3-ethoxybutanoate is a branched-chain ester characterized by an acetyl group at position 2, an ethoxy substituent at position 3, and an ethyl ester moiety. These compounds are typically used as intermediates in pharmaceutical synthesis, leveraging their reactive substituents for constructing complex molecules.

Properties

CAS No.

14499-53-7

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

ethyl 2-acetyl-3-ethoxybutanoate

InChI

InChI=1S/C10H18O4/c1-5-13-8(4)9(7(3)11)10(12)14-6-2/h8-9H,5-6H2,1-4H3

InChI Key

IYSWLAHYOVKRAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C(C(=O)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-acetyl-3-ethoxybutanoate can be synthesized through the esterification of ethyl acetoacetate with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale esterification reactors. The process includes the continuous addition of ethyl acetoacetate and ethanol, along with an acid catalyst, to the reactor. The reaction mixture is then heated and stirred to ensure complete conversion. The product is subsequently purified through distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-acetyl-3-ethoxybutanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield ethyl acetoacetate and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Hydrolysis: Ethyl acetoacetate and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetyl-3-ethoxybutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: The compound is employed in the production of fragrances and flavoring agents due to its fruity odor.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-3-ethoxybutanoate involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the compound can act as a substrate, undergoing transformation through catalytic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between Ethyl 2-acetyl-3-ethoxybutanoate (hypothetical, based on analogs) and structurally related esters from the evidence:

Compound Name Molecular Formula Substituents CAS Number Molecular Weight (g/mol) Key Applications/Properties Source
Ethyl 2-acetyl-3-methylbutanoate C₉H₁₆O₃ Acetyl (C2), Methyl (C3) 1522-46-9 172.22 Pharmaceutical intermediates (ketone-containing APIs)
Ethyl 3-hydroxy-3-methylbutanoate C₇H₁₄O₃ Hydroxyl (C3), Methyl (C3) 18267-36-2 146.18 Thermophysical properties (e.g., ΔH°f = -627 kJ/mol)
Ethyl 2-methyl-3-oxobutanoate C₇H₁₂O₃ Methyl (C2), Oxo (C3) 609-14-3 144.17 Keto-ester for condensation reactions
Ethyl 2-bromo-3,3-dimethylbutanoate C₈H₁₅BrO₂ Bromo (C2), Dimethyl (C3) 1597397-20-0 223.11 Halogenated intermediate for nucleophilic substitutions
Isoamyl acetate C₇H₁₄O₂ Acetoxy (ester), pentanol 123-92-2 130.19 Flavoring agent (fruity aroma)

Critical Contrasts in Reactivity and Utility

  • Electrophilic Reactivity : Brominated () and acetylated () esters exhibit higher reactivity compared to hydroxylated () or simple esters ().
  • Thermal Stability: Ethyl 3-hydroxy-3-methylbutanoate’s high evaporation enthalpy (54.2 kJ/mol) suggests greater thermal stability than the oxo- or bromo-substituted analogs.
  • Industrial Relevance : Pharmaceutical intermediates (e.g., ) prioritize functional groups enabling modular synthesis, whereas flavoring agents () emphasize volatility and sensory properties.

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